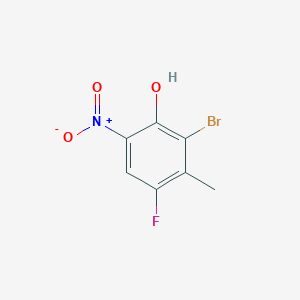

2-Bromo-4-fluoro-3-methyl-6-nitrophenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-4-fluoro-3-methyl-6-nitrophenol is a chemical compound with the molecular formula C7H5BrFNO3 . It appears as a white to light yellow crystal powder .

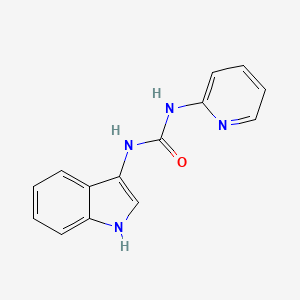

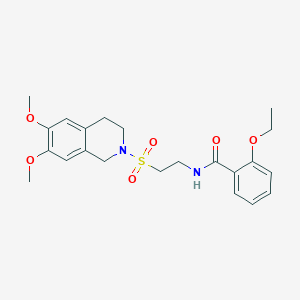

Molecular Structure Analysis

The molecular structure of 2-Bromo-4-fluoro-3-methyl-6-nitrophenol consists of a phenol ring with bromo, fluoro, methyl, and nitro substituents . The exact positions of these substituents can be determined by the numbering in the compound’s name.Physical And Chemical Properties Analysis

2-Bromo-4-fluoro-3-methyl-6-nitrophenol is a white to light yellow crystal powder . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación

Fluorescence Probing Strategy

2-Bromo-4-fluoro-3-methyl-6-nitrophenol is involved in the development of sensitive fluorescence probing strategies for the detection of specific compounds. For instance, a study discussed the design of a fluorescence probe based on electron transfer between p-nitrophenol and CdTe quantum dots, showcasing the potential of related nitrophenol compounds in detection technologies. This illustrates the compound's relevance in developing sensitive detection methods in environmental and agricultural samples (Xu et al., 2015).

Atmospheric Concentrations Study

Research has been conducted on atmospheric sampling of various phenols and nitrophenols, including compounds similar to 2-Bromo-4-fluoro-3-methyl-6-nitrophenol. These studies are crucial for understanding the spatial and geographical variations of concentrations of these compounds, as well as their potential sources and impacts on air quality and human health. This underlines the significance of such compounds in environmental science and pollution research (Morville et al., 2006).

Catalytic Reduction Studies

Compounds related to 2-Bromo-4-fluoro-3-methyl-6-nitrophenol have been used in studies involving the catalytic reduction of nitrophenol. These studies are essential for understanding the kinetics and mechanism of the reduction process, as well as the development of efficient catalysts for potential industrial applications. This highlights the compound's importance in the field of catalysis and material science (Thawarkar et al., 2018).

Synthesis and Characterization of Novel Compounds

2-Bromo-4-fluoro-3-methyl-6-nitrophenol and related compounds have been synthesized and characterized in various studies. These compounds serve as intermediates or building blocks for further chemical transformations. The synthesis and characterization of such compounds are crucial for expanding the chemical space and understanding the properties and applications of novel materials (Zulfiqar et al., 2020).

Safety and Hazards

Propiedades

IUPAC Name |

2-bromo-4-fluoro-3-methyl-6-nitrophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO3/c1-3-4(9)2-5(10(12)13)7(11)6(3)8/h2,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCQHNDTUWRNWGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1Br)O)[N+](=O)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-((3,4-Dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2386672.png)

![2-[6-(4-Methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2386673.png)

![3-[Benzyl(2-thienylmethyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B2386680.png)

![N-(3-chloro-4-methylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2386682.png)

![3,5-dimethoxy-N-[[4-(2-methoxyphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2386684.png)

methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2386686.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2386687.png)

![N-(2-fluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2386688.png)

![2-(2-phenylethyl)-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2386690.png)